2,6-Dimethyl-3,5-bis(trifluoromethyl)aniline
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Overview
Description
2,6-Dimethyl-3,5-bis(trifluoromethyl)aniline is an aromatic amine compound characterized by the presence of two methyl groups and two trifluoromethyl groups attached to the benzene ring. This compound is known for its unique chemical properties, making it valuable in various scientific and industrial applications.
Mechanism of Action
Target of Action
It’s known that this compound is used in the preparation of various pharmaceuticals , suggesting that its targets could be diverse and dependent on the specific drug it’s used to synthesize.
Mode of Action
It’s known to be used in the suzuki–miyaura coupling , a type of palladium-catalyzed cross-coupling reaction. This suggests that it may interact with its targets through the formation of carbon-carbon bonds, which is a key step in many biochemical reactions.
Biochemical Pathways
Given its use in the synthesis of pharmaceuticals , it’s likely that it affects pathways related to the therapeutic targets of these drugs.
Pharmacokinetics
The presence of trifluoromethyl groups in the molecule could potentially influence its pharmacokinetic properties, as these groups are known to enhance metabolic stability and increase lipophilicity .
Result of Action
The molecular and cellular effects of 2,6-Dimethyl-3,5-bis(trifluoromethyl)aniline’s action are likely to be diverse and dependent on the specific drug it’s used to synthesize. As a chemical reagent, its primary role is to facilitate the formation of carbon-carbon bonds, which can lead to the creation of various bioactive compounds .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the presence of a metal catalyst (such as palladium) is crucial for its role in Suzuki–Miyaura coupling . Additionally, the fluorine’s electronegativity, size, electrostatic interactions, and lipophilicity are widely recognized factors that significantly impact the chemical reactivity, physico-chemical behavior, and biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dimethyl-3,5-bis(trifluoromethyl)aniline typically involves the reduction of 3,5-bis(trifluoromethyl)nitrobenzene. The process includes the following steps:
Reduction Reaction: 3,5-bis(trifluoromethyl)nitrobenzene is dissolved in ethyl acetate and subjected to hydrogenation in the presence of a palladium-carbon catalyst at 60°C and 2 MPa hydrogen pressure.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, ensuring high efficiency and cost-effectiveness. The use of continuous flow reactors and advanced catalytic systems can enhance the production yield and purity.
Chemical Reactions Analysis
Types of Reactions: 2,6-Dimethyl-3,5-bis(trifluoromethyl)aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can further modify the amine group or other functional groups present in the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium-carbon or other metal catalysts.
Substitution: Halogenating agents, alkylating agents, and other electrophiles or nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the benzene ring.
Scientific Research Applications
2,6-Dimethyl-3,5-bis(trifluoromethyl)aniline has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development and as a building block for active pharmaceutical ingredients.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals
Comparison with Similar Compounds
3,5-Bis(trifluoromethyl)aniline: Shares the trifluoromethyl groups but lacks the dimethyl substituents.
2,6-Dimethyl-4-trifluoromethylaniline: Contains one trifluoromethyl group and two methyl groups at different positions.
Uniqueness: 2,6-Dimethyl-3,5-bis(trifluoromethyl)aniline is unique due to the specific arrangement of its substituents, which imparts distinct chemical and physical properties.
Properties
IUPAC Name |
2,6-dimethyl-3,5-bis(trifluoromethyl)aniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F6N/c1-4-6(9(11,12)13)3-7(10(14,15)16)5(2)8(4)17/h3H,17H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHIYKMJTKFYZML-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1C(F)(F)F)C(F)(F)F)C)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F6N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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